2-Cyano-3-(diphenylamino)acrylamide
Description
Structure
3D Structure
Properties
CAS No. |
93942-34-8 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-(N-phenylanilino)prop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-13(16(18)20)12-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12H,(H2,18,20)/b13-12+ |
InChI Key |
HYQLALBKHYJQKD-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(/C=C(\C#N)/C(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C(C#N)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyano 3 Diphenylamino Acrylamide and Structural Analogues
Optimized Knoevenagel Condensation Strategies
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. In the context of 2-cyano-3-(diphenylamino)acrylamide synthesis, this typically involves the reaction of 2-cyanoacetamide (B1669375) with a suitable precursor containing the diphenylamino moiety.
Investigation of Catalyst Systems (e.g., amine bases) and Solvent Effects
The choice of catalyst and solvent system is paramount in the Knoevenagel condensation, significantly influencing reaction rates and yields. scielo.org.mxresearchgate.net A wide array of catalysts have been investigated, ranging from simple amine bases to more complex systems.
Catalyst Systems:
Amine Bases: Weak bases such as piperidine (B6355638) and pyridine (B92270) are commonly employed to catalyze the Knoevenagel condensation. numberanalytics.comaston.ac.uk For instance, the synthesis of 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (B2417300) was achieved in quantitative yield using piperidine in methanol (B129727) at reflux. chemspider.com Triethylamine is another effective amine base, utilized in the synthesis of (E)-2-cyano-3-(het)arylacrylamides. researchgate.net
Ionic Liquids: Imidazolium-based ionic liquids have emerged as effective promoters and recyclable catalysts for the Knoevenagel condensation. aston.ac.uk Their use can lead to high yields in the absence of other catalysts or co-solvents. aston.ac.uk The structure of the ionic liquid, including both the cation and anion, can significantly impact its catalytic efficiency. aston.ac.uk
Heterogeneous Catalysts: To address the drawbacks of homogeneous catalysis, such as difficult catalyst recovery, solid-supported catalysts have been developed. researchgate.netresearchgate.net These include catalysts anchored to supports like silica (B1680970) gel, zeolites, and layered double hydroxides. researchgate.netresearchgate.netsciensage.info For example, a Cu─Mg─Al layered double hydroxide (B78521) (LDH) catalyst has demonstrated excellent activity for the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate (B8463686) in ethanol (B145695), with the catalyst being recyclable for multiple runs. researchgate.netresearchgate.net
Solvent Effects:
The solvent plays a crucial role in the Knoevenagel condensation. The reactivity of catalysts can be significantly influenced by the polarity of the solvent, with protic polar solvents like water and ethanol often enhancing catalytic activity. researchgate.net Water, in particular, is an attractive green solvent for these reactions. researchgate.netacgpubs.org In some cases, reactions can even be performed under solvent-free conditions, which aligns with the principles of green chemistry. rsc.orgsciencegate.app
Table 1: Comparison of Catalyst Systems for Knoevenagel Condensation
| Catalyst System | Typical Substrates | Solvent | Key Advantages |
|---|---|---|---|
| Amine Bases (e.g., Piperidine, Triethylamine) | Aromatic/Heteroaromatic aldehydes and active methylene (B1212753) compounds | Ethanol, Methanol | Readily available, effective for a wide range of substrates. researchgate.netchemspider.com |
| Ionic Liquids (e.g., Imidazolium-based) | Aldehydes and ketones with active methylene compounds | None (can act as solvent) | Recyclable, can lead to high yields without co-solvents. aston.ac.uk |
| Heterogeneous Catalysts (e.g., LDH, Zeolites) | Aromatic aldehydes and active methylene compounds | Ethanol, Water | Easy catalyst recovery and reusability, environmentally friendly. researchgate.netresearchgate.netresearchgate.net |
| Agro-waste Extract | Aromatic/Heteroaromatic aldehydes and malononitrile (B47326) | Water (within extract) | Green, renewable, allows for direct product isolation. acgpubs.org |
Control over Reaction Parameters (Temperature, Reaction Time, Stoichiometry) for Yield and Selectivity
Careful control of reaction parameters is essential for maximizing the yield and selectivity of the desired product.
Temperature: The reaction temperature can have a significant impact on the reaction rate and product yield. While some Knoevenagel condensations require heating to reflux, others can proceed efficiently at room temperature. chemspider.comacgpubs.orgresearchgate.net For instance, the uncatalyzed reaction of malononitrile with various arylaldehydes can proceed to high yields at ambient temperature. rsc.org In other cases, optimizing the temperature is crucial; for example, in a lipase-catalyzed Knoevenagel condensation, the yield of the product varied significantly with temperature. researchgate.net
Reaction Time: The duration of the reaction is another critical parameter. Shorter reaction times are generally preferred to improve process efficiency and reduce energy consumption. scielo.org.mx The use of highly active catalysts can significantly reduce the required reaction time. researchgate.net For example, using N-Methylmorpholine as an organocatalyst in water at room temperature allowed for rapid reaction times of 2–4 minutes. researchgate.net
Stoichiometry: The molar ratio of the reactants can influence the outcome of the reaction. Typically, equimolar amounts of the aldehyde and the active methylene compound are used. mdpi.com However, in some cases, a slight excess of one reactant may be employed to drive the reaction to completion.
Table 2: Effect of Reaction Parameters on Knoevenagel Condensation
| Parameter | Effect on Reaction | Example |
|---|---|---|
| Temperature | Influences reaction rate and yield. researchgate.net | Yields in a lipase-catalyzed reaction increased from 30% at 30°C to 81% at 60°C, then decreased at higher temperatures. researchgate.net |
| Reaction Time | Affects product yield and process efficiency. | N-Methylmorpholine catalysis in water achieved >95% yield in 2-4 minutes. researchgate.net |
| Stoichiometry | Can impact reaction completion. | Equimolar equivalents of reactants are commonly used for high-yield synthesis. mdpi.com |
Precursor Design for Introduction of the Diphenylamino Moiety
The synthesis of this compound requires a precursor that can introduce the diphenylamino group. One common strategy involves the use of a formyl derivative of diphenylamine (B1679370). For instance, the reaction could proceed via the Knoevenagel condensation of 2-cyanoacetamide with N,N-diphenylformamide or a related derivative.
Another approach involves the use of enamines. For example, the synthesis of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide has been reported, which could potentially be adapted by using a diphenylamino equivalent. researchgate.net The design of cationic polyacrylamide precursors through methods like RAFT polymerization offers another avenue for creating tailored starting materials. rsc.org Furthermore, the concept of using bioisosteres, such as replacing an acrylamide (B121943) with an allenamide, could inspire novel precursor designs. rsc.org
Exploration of Alternative Synthetic Pathways
While the Knoevenagel condensation is the most common method, other synthetic routes to cyanoacrylamide derivatives exist. One-pot, multi-component reactions offer an efficient alternative, allowing for the synthesis of complex molecules in a single step. For instance, a three-component reaction using porcine pancreatic lipase (B570770) has been used to synthesize spirooxindoles from isatins, malononitrile or cyanoacetic ester, and 1,3-dicarbonyl compounds. researchgate.net Such strategies could potentially be adapted for the synthesis of this compound.
Principles of Green Chemistry in the Synthesis of Cyanoacrylamide Derivatives
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. acs.orgyoutube.comyoutube.comyoutube.com
Prevention of Waste: Designing syntheses to produce minimal waste is a core principle. acs.org This can be achieved through high-yield reactions and the use of catalytic rather than stoichiometric reagents. youtube.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided. acs.org Water is an ideal green solvent, and solvent-free reactions represent an even better alternative. rsc.orgyoutube.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com
Use of Renewable Feedstocks: Utilizing renewable starting materials, such as those derived from agro-waste, is a key aspect of green chemistry. acgpubs.orgyoutube.com For example, an extract from agro-waste has been successfully used as a catalyst for the Knoevenagel condensation. acgpubs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. youtube.com The development of efficient and recyclable heterogeneous catalysts is a significant step towards greener synthesis. researchgate.net
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of 2 Cyano 3 Diphenylamino Acrylamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the precise atomic connectivity and spatial arrangement of 2-Cyano-3-(diphenylamino)acrylamide.
Proton (¹H) NMR for Chemical Shift Assignment and Conformational Analysis
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, (E)-2-cyano-N,3-diphenylacrylamide, the amide proton (NH) presents as a singlet at approximately 10.43 ppm. nih.gov The vinylic proton (C=CH) appears as a singlet around 8.30 ppm. nih.gov The aromatic protons of the two phenyl groups exhibit complex multiplets in the region of 7.12-8.05 ppm. nih.gov
Conformational analysis, particularly concerning the orientation of the phenyl groups and the acrylamide (B121943) backbone, can be inferred from the chemical shifts and coupling constants. The observation of distinct signals for the aromatic protons suggests restricted rotation around the N-C and C-C single bonds, leading to a specific preferred conformation in solution. Studies on similar 2-cyanoacrylamide derivatives have indicated the potential for co-existence of amide and iminol tautomers in solution, which can be influenced by the solvent. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for a Related 2-Cyanoacrylamide Derivative.
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH (amide) | 10.43 | s |
| C=CH (vinylic) | 8.30 | s |
| Ar-H (phenyl) | 7.12-8.05 | m |
Note: Data is for (E)-2-cyano-N,3-diphenylacrylamide and serves as a representative example. nih.gov
Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies (HSQC, HMBC)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For a similar compound, (E)-2-cyano-N,3-diphenylacrylamide, the carbonyl carbon (C=O) resonates at approximately 160.97 ppm. nih.gov The nitrile carbon (C≡N) is typically observed around 116.68 ppm. nih.gov The carbon atoms of the phenyl rings appear in the aromatic region, generally between 121.02 and 151.27 ppm. nih.gov The carbon atom of the vinylic group adjacent to the cyano group appears at a lower field, around 107.81 ppm. nih.gov
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are two-dimensional NMR techniques that establish correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (two- or three-bond) C-H correlations. These techniques are instrumental in unambiguously assigning all proton and carbon signals, confirming the connectivity of the diphenylamino group to the acrylamide moiety.
Table 2: Representative ¹³C NMR Chemical Shifts for a Related 2-Cyanoacrylamide Derivative.
| Carbon | Chemical Shift (ppm) |
| C=O (carbonyl) | 160.97 |
| C≡N (nitrile) | 116.68 |
| Ar-C (phenyl) | 121.02-151.27 |
| C (adjacent to CN) | 107.81 |
Note: Data is for (E)-2-cyano-N,3-diphenylacrylamide and serves as a representative example. nih.gov
Advanced Two-Dimensional NMR Techniques for Complex Structural Characterization
For a molecule with the complexity of this compound, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the phenyl rings. NOESY provides information about through-space proximity of protons, which is crucial for determining the three-dimensional structure and preferred conformation of the molecule in solution. For instance, NOE correlations between the vinylic proton and protons on the phenyl rings can define the orientation of these rings relative to the acrylamide backbone.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing Analysis
Single Crystal X-ray Diffraction (SCXRD) offers the most definitive insight into the three-dimensional structure of a molecule in the solid state. For related 2-cyanoacrylamide derivatives, SCXRD studies have revealed that the molecules often form hydrogen-bonded dimers in the crystal lattice. researchgate.net These dimers can further arrange into parallel stacks through π-π interactions between the aromatic rings. researchgate.net The analysis of the crystal structure of a similar compound, 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide, showed that the central S₂C=C(CN)C moiety is planar. researchgate.net The crystal packing is often stabilized by a network of hydrogen bonds. mdpi.com
Advanced Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of (E)-2-cyano-N,3-diphenylacrylamide shows characteristic absorption bands. mdpi.com The stretching vibration of the secondary amide N-H group appears around 3317 cm⁻¹. nih.gov The nitrile (C≡N) group exhibits a sharp absorption band at approximately 2227 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration is observed at about 1682 cm⁻¹. nih.gov The C=C stretching of the aromatic rings and the vinylic group are found in the 1440-1596 cm⁻¹ region. nih.gov
Table 3: Characteristic Vibrational Frequencies for a Related 2-Cyanoacrylamide Derivative.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (amide stretch) | 3317 |
| C≡N (nitrile) | 2227 |
| C=O (carbonyl) | 1682 |
| C=C (aromatic/vinylic) | 1440-1596 |
Note: Data is for (E)-2-cyano-N,3-diphenylacrylamide and serves as a representative example. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For (E)-2-cyano-N,3-diphenylacrylamide, the calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 249.10, which is consistent with its molecular formula C₁₆H₁₂N₂O. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can further confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Chromophore Characterization
The electronic absorption and emission properties of this compound are crucial for understanding its chromophoric system, which is primarily dictated by the intramolecular charge transfer (ICT) characteristics of the molecule. The core structure features a donor-π-acceptor (D-π-A) arrangement, where the diphenylamino group acts as the electron donor, the acrylamide moiety serves as the electron acceptor, and the cyano group further enhances the electron-withdrawing strength of the acceptor.
The diphenylamino group, with its lone pair of electrons on the nitrogen atom, is an effective electron donor. The electron-withdrawing nature of the cyano and acrylamide groups facilitates a charge transfer from the donor to the acceptor upon photoexcitation. This ICT character is expected to result in a significant solvatochromic effect, where the absorption and emission maxima shift with changes in solvent polarity.
In nonpolar solvents, the molecule would likely exhibit absorption at shorter wavelengths. As the solvent polarity increases, the excited state, which is more polar than the ground state, is stabilized to a greater extent. This stabilization lowers the energy of the excited state, leading to a bathochromic (red) shift in the absorption maximum (λmax).
Similarly, the fluorescence emission of this compound is anticipated to be highly sensitive to the solvent environment. In nonpolar solvents, the molecule may exhibit weak fluorescence. However, in more polar solvents, the stabilization of the ICT excited state can lead to enhanced fluorescence intensity and a significant red shift in the emission wavelength. This phenomenon, known as aggregation-induced emission (AIE) or twisted intramolecular charge transfer (TICT), is common in molecules with rotatable donor groups.
To provide a comprehensive characterization, the following data tables would be necessary, though the specific values for this compound are not currently published in available scientific literature. The tables are presented here as a template for the type of data required for a full analysis.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| Hexane | 1.88 | - | - |
| Toluene | 2.38 | - | - |
| Dichloromethane | 8.93 | - | - |
| Acetone | 20.7 | - | - |
| Acetonitrile | 37.5 | - | - |
| Dimethyl Sulfoxide | 46.7 | - | - |
Table 2: Hypothetical Fluorescence Emission Data for this compound in Various Solvents
| Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φf) |
| Hexane | - | - | - |
| Toluene | - | - | - |
| Dichloromethane | - | - | - |
| Acetone | - | - | - |
| Acetonitrile | - | - | - |
| Dimethyl Sulfoxide | - | - | - |
The detailed research findings would involve analyzing the trends in these tables to understand the nature of the electronic transitions and the influence of the solvent on the photophysical properties. For instance, a linear correlation between the Stokes shift and the solvent polarity parameter (ET(30)) would provide strong evidence for the ICT nature of the chromophore.
Mechanistic Investigations into the Chemical Reactivity of 2 Cyano 3 Diphenylamino Acrylamide
Behavior Towards Various Nucleophilic Reagents and Subsequent Cyclization Pathways
The core reactivity of 2-Cyano-3-(diphenylamino)acrylamide towards nucleophiles is centered on its activated alkene and nitrile functionalities. The electron-withdrawing nature of the cyano and carboxamide groups renders the β-carbon of the acrylamide (B121943) moiety highly electrophilic and susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. wikipedia.orgchemistrysteps.com This initial addition is often followed by an intramolecular cyclization, providing a versatile route to various heterocyclic systems.
While specific studies on this compound are limited, the reactivity of analogous 2-cyano-3-(dialkylamino)acrylamide derivatives provides a clear model for its behavior. semanticscholar.orgresearchgate.net These compounds readily react with nitrogen, carbon, and oxygen nucleophiles.
Reactions with Nitrogen Nucleophiles:
Hydrazine (B178648) and its derivatives: Reaction with hydrazine hydrate (B1144303) is a classic method for the synthesis of pyrazole (B372694) derivatives. youtube.compharmaguideline.com The reaction likely proceeds through an initial Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization involving the nitrile group, leading to the formation of a 5-aminopyrazole-4-carboxamide derivative. chim.it
Hydroxylamine (B1172632): Analogous reactions with hydroxylamine are expected to yield the corresponding isoxazole (B147169) derivatives. semanticscholar.org
Guanidine (B92328) and Thiourea: These binucleophilic reagents can react to form pyrimidine (B1678525) or pyrimidinethione rings, respectively. semanticscholar.orgresearchgate.net The reaction involves initial addition followed by cyclization and elimination of a small molecule.
Other Amino-heterocycles: Reagents like 5-aminotetrazole, 2-aminobenzothiazole, and 2-aminopyridine (B139424) can be used to construct fused heterocyclic systems such as tetrazolo[1,5-a]pyrimidines and pyrimido[2,1-b]benzothiazoles. semanticscholar.orgumich.edu
Reactions with Carbon and Oxygen Nucleophiles:
Active methylene (B1212753) compounds like acetylacetone (B45752) and dimedone, acting as C,O-binucleophiles, can react to form pyranone and chromene derivatives, respectively. researchgate.net
Phenols and naphthols can undergo reaction to yield coumarin (B35378) derivatives. researchgate.net
The following table summarizes the expected cyclization products from the reaction of this compound with various nucleophiles, based on the reactivity of similar compounds.
| Nucleophilic Reagent | Expected Heterocyclic Product |
| Hydrazine Hydrate | 5-Amino-1H-pyrazole-4-carboxamide derivative |
| Hydroxylamine | 5-Amino-isoxazole-4-carboxamide derivative |
| Guanidine | 2,4-Diaminopyrimidine derivative |
| Thiourea | 4-Amino-2-thioxopyrimidine derivative |
| Acetylacetone | Pyranone derivative |
| Phenol | Coumarin derivative |
Electrophilic Reactions, with Emphasis on Substitutions on the Diphenylamino Phenyl Ring
The diphenylamino group is a powerful electron-donating group. The nitrogen atom's lone pair of electrons is delocalized into both phenyl rings, increasing their electron density and activating them towards electrophilic aromatic substitution. cognitoedu.orgorganicchemistrytutor.com This activating effect is strongest at the ortho and para positions of each ring. libretexts.orgsavemyexams.com Conversely, the acrylamide portion of the molecule is an electron-withdrawing group, which deactivates the C=C double bond towards electrophilic attack. Therefore, electrophilic reactions are predicted to occur selectively on the phenyl rings of the diphenylamino moiety.
Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce nitro groups at the para positions of the phenyl rings.
Halogenation: Reaction with bromine in a suitable solvent would lead to bromination, again favoring the para positions.
Friedel-Crafts Alkylation/Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce alkyl or acyl groups onto the rings.
Due to the strong activating nature of the diphenylamino group, polysubstitution is possible, especially under forcing conditions. The expected major monosubstitution products are outlined in the table below.
| Electrophilic Reagent | Expected Product (Major Isomer) |
| HNO₃ / H₂SO₄ | 2-Cyano-3-(di(4-nitrophenyl)amino)acrylamide |
| Br₂ | 2-Cyano-3-(di(4-bromophenyl)amino)acrylamide |
| CH₃Cl / AlCl₃ | 2-Cyano-3-(di(4-methylphenyl)amino)acrylamide |
| CH₃COCl / AlCl₃ | 2-Cyano-3-(di(4-acetylphenyl)amino)acrylamide |
Pericyclic Reactions and Exploration of Stereoselective Transformations
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another facet of the reactivity of this compound. masterorganicchemistry.com Specifically, its electron-deficient alkene character makes it a good candidate to act as a dienophile in Diels-Alder reactions. libretexts.org
The electron-withdrawing cyano and acrylamide groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with electron-rich dienes. youtube.com
Diels-Alder Reaction: Reaction with a conjugated diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, would yield a substituted cyclohexene (B86901) ring system. For example, reaction with cyclopentadiene would form a bicyclic adduct. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product; thus, the (E)-isomer of the acrylamide would lead to a specific stereoisomer of the adduct. libretexts.org The reaction often favors the formation of the endo product due to secondary orbital interactions.
While unactivated nitriles can participate in Diels-Alder reactions, it is less common. nih.gov In this molecule, the C=C double bond is significantly more activated and would be the expected site of reaction.
Stereoselective transformations could be explored by using chiral catalysts or chiral auxiliaries to influence the facial selectivity of the diene's approach to the dienophile in a Diels-Alder reaction, leading to enantiomerically enriched products.
Elucidation of Reaction Intermediates and Determination of Rate-Limiting Steps
The mechanisms of the reactions involving this compound involve several key intermediates. Understanding these intermediates is crucial for controlling reaction outcomes.
In Nucleophilic Addition/Cyclization Reactions:
Michael Adduct: The initial step in the reaction with a nucleophile is a Michael addition, which generates a resonance-stabilized carbanion/enolate intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com This intermediate is stabilized by both the cyano and carbonyl groups.
Cyclization Intermediates: For reactions leading to heterocycles, the initial Michael adduct undergoes intramolecular cyclization. For example, in pyrazole synthesis with hydrazine, the adduct cyclizes via nucleophilic attack of the second nitrogen atom onto the electrophilic carbon of the nitrile group. chim.itnih.gov This is followed by tautomerization to form the final aromatic pyrazole ring. youtube.com
In Electrophilic Aromatic Substitution:
Sigma Complex (Arenium Ion): The key intermediate in electrophilic aromatic substitution is the sigma complex, or arenium ion. khanacademy.org This is a resonance-stabilized carbocation formed by the attack of the electrophile on one of the diphenylamino phenyl rings. The stability of this intermediate determines the reaction rate and the position of substitution. The diphenylamino group effectively stabilizes the positive charge when the attack is at the ortho or para positions, explaining the directing effect. organicchemistrytutor.comyoutube.com
Rate-Limiting Step: The formation of the sigma complex is an endergonic process and is typically the rate-limiting step of electrophilic aromatic substitution. khanacademy.org The subsequent deprotonation to restore aromaticity is a fast step.
Theoretical and Computational Chemistry Approaches to Understanding 2 Cyano 3 Diphenylamino Acrylamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical and electronic properties. nih.gov
In the context of 2-Cyano-3-(diphenylamino)acrylamide and related compounds, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), have been instrumental. ias.ac.in For instance, studies on similar molecules like 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid have shown that modifications to the molecular structure, such as doping with a potassium atom, can significantly alter the HOMO-LUMO energy gap. ias.ac.in Specifically, the energy gap was observed to decrease in the doped molecules compared to the original compound, suggesting an enhancement of reactivity. ias.ac.in
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com Therefore, the energies of these orbitals are fundamental in understanding charge transfer processes within the molecule and with other molecules.
Interactive Data Table: HOMO-LUMO Energies and Energy Gaps for 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid and its derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| L0 (virgin molecule) | B3LYP/6-31G(d,p) | - | - | 3.226 |
| L0 (virgin molecule) | B3LYP/6-311G(d,p) | - | - | 3.194 |
| LK(1) (doped) | B3LYP/6-31G(d,p) | - | - | 3.074 |
| LK(1) (doped) | B3LYP/6-311G(d,p) | - | - | 2.842 |
| LK(2) (doped) | B3LYP/6-31G(d,p) | - | - | 2.850 |
| LK(2) (doped) | B3LYP/6-311G(d,p) | - | - | 2.758 |
Data sourced from a study on 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid (L0) and its potassium-doped derivatives (LK(1), LK(2)). ias.ac.in
Prediction of Reactivity Indicators and Charge Transfer Characteristics
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap. A smaller gap implies lower hardness and higher reactivity. nih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal amount of electronic charge from the environment.
Softness (S): The reciprocal of chemical hardness, indicating the molecule's capacity to receive electrons. ias.ac.in
These indicators are crucial for predicting how this compound will behave in chemical reactions. For example, a high electrophilicity index suggests the molecule will act as a good electrophile. The triphenylamine (B166846) (TPA) group in similar structures acts as an electron donor, while the cyanoacrylic acid functions as an electron acceptor, facilitating intramolecular charge transfer (ICT). ias.ac.in This inherent charge transfer character is a key feature influencing the molecule's properties.
Electrostatic Potential Surface Analysis for Active Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For molecules with a donor-acceptor architecture, the MEP surface clearly illustrates the separation of charge. In the case of related compounds, the negative potential is often localized over the acceptor part (e.g., the cyanoacrylic acid moiety), while the positive potential is found on the donor part. This analysis helps in understanding intermolecular interactions and the initial steps of a chemical reaction.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the stationary points, which include the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, this approach can be used to study various reactions it might undergo, such as cycloadditions or nucleophilic additions. By calculating the activation energies, researchers can predict the feasibility and kinetics of different reaction pathways. For example, in the synthesis of related acrylamide (B121943) derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, computational studies can elucidate the dimerization process through the identification of transition states for the formation of intermolecular hydrogen bonds. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the electronic properties of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations can be used to:
Explore the conformational landscape: Identify the most stable conformations of the molecule in different environments (e.g., in vacuum, in a solvent).
Study intermolecular interactions: Simulate how multiple molecules of this compound interact with each other or with solvent molecules. This is particularly important for understanding aggregation behavior and crystal packing.
Investigate binding to biological targets: If the molecule has potential biological activity, MD simulations can be used to study its binding to a protein or other biomolecule, providing insights into the binding mode and affinity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. The goal is to develop mathematical models that can predict the properties of new, unsynthesized compounds based on their molecular descriptors.
For this compound and its analogues, QSPR models can be developed to predict properties such as:
Solubility
Boiling point
Refractive index
Nonlinear optical (NLO) properties
These models are built by first calculating a large number of molecular descriptors (e.g., topological, geometrical, electronic) for a set of known compounds. Then, statistical methods like multiple linear regression or machine learning algorithms are used to find a correlation between these descriptors and the property of interest. Once a robust model is established, it can be used to screen virtual libraries of compounds and identify candidates with desired properties for synthesis and experimental testing.
Derivatization and Functionalization Strategies for Expanding the Chemical Space of 2 Cyano 3 Diphenylamino Acrylamide
Strategic Modifications and Substitutions at the Acrylamide (B121943) Core
The acrylamide core of 2-Cyano-3-(diphenylamino)acrylamide serves as a versatile scaffold for strategic modifications. A primary method for derivatization at this core is the Knoevenagel condensation. This reaction involves the condensation of a substituted 2-cyanoacetamide (B1669375) with an appropriate aldehyde. For instance, the synthesis of (E)-2-cyano-N,3-diphenylacrylamide is achieved through the reaction of 2-cyano-N-phenylacetamide with benzaldehyde (B42025). digitellinc.com This method allows for the introduction of a wide variety of substituents on the phenyl ring originating from the aldehyde.
Studies have shown the synthesis of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs by reacting various substituted benzaldehydes with cyanoacetamide. nih.gov This approach enables the systematic investigation of structure-activity relationships by introducing different electronic and steric properties to the molecule. Similarly, derivatives can be synthesized by modifying the N-substituent of the acrylamide. For example, imidazopyridine derivatives of 2-cyanoacrylamide have been synthesized as potential kinase inhibitors. nih.govnih.gov
These modifications can significantly influence the electronic properties and biological activities of the resulting compounds. The introduction of electron-donating or electron-withdrawing groups can tune the molecule's characteristics. researchgate.net
Chemical Transformations and Functionalization of the Diphenylamino Moiety
While direct functionalization of the diphenylamino moiety in this compound is not extensively reported, the reactivity of diphenylamine (B1679370) itself suggests several potential chemical transformations. The phenyl rings of the diphenylamino group are susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, which could introduce a wide range of functional groups.
Furthermore, the nitrogen atom of the diphenylamino group, although less nucleophilic than in alkylamines due to resonance effects, can still participate in certain reactions. For instance, N-alkylation or N-arylation could be explored under specific conditions to introduce further diversity. The presence of the electron-withdrawing acrylamide portion might influence the reactivity of the diphenylamino rings, potentially directing substitution to specific positions.
The synthesis of related compounds, such as N-[4-(4`-cyanophenoxy) phenyl] acrylamide, demonstrates the feasibility of incorporating complex aryl ether linkages, suggesting that modifications of the phenyl groups are synthetically accessible.
Cyclization Reactions Leading to Novel Fused Heterocyclic Systems
The reactive nature of the 2-cyanoacrylamide framework makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The presence of multiple reaction sites, including the cyano group, the double bond, and the amide functionality, allows for a range of cyclization reactions.
For example, a related compound, (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide, has been shown to react with tetracyanoethylene (B109619) and 2-dicyanomethyleneindan-1,3-dione to yield thiazine (B8601807) derivatives. Its reaction with various naphthoquinones leads to the formation of napthothiazepine derivatives. Another versatile enaminonitrile, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, undergoes reactions with various nucleophiles to afford a diverse range of heterocyclic compounds including pyranones, chromenes, and various fused pyrimidine (B1678525) systems.
These cyclization reactions are powerful tools for generating novel, complex molecular architectures from a relatively simple starting material, opening avenues for the discovery of compounds with unique biological or material properties.
| Precursor | Reagent | Resulting Heterocyclic System |
| (Z)-2-Cyano-3-mercapto-3-(phenylamino)acrylamide | Tetracyanoethylene | Thiazine derivative |
| (Z)-2-Cyano-3-mercapto-3-(phenylamino)acrylamide | 2-Dicyanomethyleneindan-1,3-dione | Thiazine derivative |
| (Z)-2-Cyano-3-mercapto-3-(phenylamino)acrylamide | 1,4-Naphthoquinone | Naphthothiazepine derivative |
| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Acetylacetone (B45752) | Pyranone derivative |
| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Dimedone | Chromene derivative |
| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | 2-(Benzothiazol-2-yl)acetonitrile | 1H-Pyrido[2,1-b]benzothiazole derivative |
| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Hydroxylamine (B1172632) | Isoxazole (B147169) derivative |
| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Hydrazine (B178648) | Pyrazole (B372694) derivative |
| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Guanidine (B92328) | Pyrimidine derivative |
Polymerization and Oligomerization Potential for Macromolecular Architectures
The acrylamide functional group within this compound provides the potential for polymerization and oligomerization, leading to the formation of macromolecular architectures. Acrylamide and its derivatives are well-known to undergo polymerization through various mechanisms, most commonly free-radical polymerization.
The polymerization of acrylamide can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or redox initiators. The resulting polymers, poly(acrylamide)s, can have high molecular weights and find use in a variety of applications. It is conceivable that this compound could be polymerized using similar methods to produce a functional polymer with the diphenylamino and cyano groups as pendant functionalities. These pendant groups could impart unique optical, thermal, or electronic properties to the resulting polymer.
Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, including molecular weight and dispersity. These methods could potentially be applied to this compound to create well-defined polymers and copolymers. The synthesis of novel N-[4-(4`-cyanophenoxy) phenyl] researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netmit.edumit.edursc.org acrylamide and its subsequent free-radical polymerization demonstrates the viability of creating polymers from complex acrylamide monomers. researchgate.net The resulting polymers can exhibit interesting properties, such as enhanced thermal stability.
Furthermore, the potential for post-polymerization modification of the pendant diphenylamino groups could lead to a wide array of functional materials. digitellinc.com While specific studies on the polymerization of this compound are not widely reported, the established chemistry of acrylamides suggests a strong potential for its use in creating novel macromolecular structures.
| Polymerization Method | Key Features | Potential Application to this compound |
| Free-Radical Polymerization | Simple, can produce high molecular weight polymers. mit.edu | Synthesis of functional polymers with pendant diphenylamino and cyano groups. |
| RAFT Polymerization | Controlled polymerization, allows for defined architecture. rsc.org | Creation of well-defined homopolymers and block copolymers with specific properties. |
| Melt Polymerization | Solvent-free, resource-efficient. acs.orgacs.org | A "green" method to produce polyamide-like structures with high branching. |
Applications in Advanced Organic Synthesis and Functional Materials Development
Utility as a Versatile Synthon in the Construction of Complex Organic Molecules
The 2-cyanoacrylamide framework is a powerful and versatile synthon in organic chemistry, serving as a key building block for the synthesis of a wide range of heterocyclic compounds. mdpi.com The activated double bond and the adjacent cyano and amide groups provide multiple reactive sites for various chemical transformations. While research may focus on derivatives with different amino substituents, the fundamental reactivity of the 2-cyanoacrylamide core is a consistent theme.
This versatility stems from its ability to react with a variety of binucleophiles. For instance, related enaminonitriles, such as 2-cyano-3-(dimethylamino)acrylamide, readily undergo condensation and cyclization reactions. researchgate.net
Reaction with nitrogen nucleophiles like hydroxylamine (B1172632), hydrazine (B178648), and guanidine (B92328) leads to the regioselective formation of isoxazole (B147169), pyrazole (B372694), and pyrimidine (B1678525) derivatives, respectively. researchgate.net
When treated with carbon-oxygen binucleophiles such as acetylacetone (B45752) and dimedone, it can yield pyranone and chromene derivatives. researchgate.net
Similarly, reactions with carbon-nitrogen binucleophiles can produce fused heterocyclic systems like pyrido[2,1-b]benzothiazole and pyrido[1,2-a]benzimidazole. researchgate.net
The general reactivity of the 2-cyanoacrylamide scaffold is often exploited in Knoevenagel condensation reactions, where an active methylene (B1212753) compound (like a cyanoacetamide derivative) reacts with an aldehyde to form a new carbon-carbon double bond. researchgate.netnih.gov This method is a common route to synthesize various 2-cyano-3-(substituted phenyl)acrylamides. researchgate.net The resulting acrylamide (B121943) products themselves are valuable precursors for further synthetic manipulations, highlighting the role of the core structure as an adaptable intermediate in multi-step syntheses. mdpi.com
Development of Novel Functional Materials Derived from 2-Cyano-3-(diphenylamino)acrylamide
The electronic properties inherent to the this compound structure, particularly the push-pull system created by the donor (diphenylamino) and acceptor (cyano, amide) groups, make it an excellent scaffold for the design of advanced functional materials.
Derivatives of this compound are promising candidates for optoelectronic applications, especially in the development of materials with significant nonlinear optical (NLO) properties, such as two-photon absorption (2PA). 2PA is a process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, optical data storage, and bio-imaging. mdpi.com
Research has shown that molecules incorporating a triphenylamine (B166846) donor (structurally related to the diphenylamino group) and a cyano-containing acceptor exhibit strong 2PA. For example, a study on 2-cyano-3-(4-(diphenylamino)phenyl) acrylic acid, a close derivative, demonstrated that its organooxotin complexes are potent two-photon absorbers. rsc.org The combination of the electron-donating triphenylamine unit and the electron-accepting cyanoacetic acid moiety facilitates the intramolecular charge transfer that is crucial for high 2PA cross-sections. rsc.org Another study on multipolar tetracyanobutadiene derivatives featuring 4-triphenylamino groups also reported high 2PA activity, reinforcing the effectiveness of this donor-acceptor strategy. anu.edu.au These findings underscore the potential to create materials with tailored photophysical properties by modifying the 2-cyanoacrylamide backbone.
| Compound Type | Key Structural Features | Observed Property | Reference |
|---|---|---|---|
| Organooxotin Complexes | Donor: 4-(diphenylamino)phenyl Acceptor: Cyanoacrylic acid | Strong two-photon absorption (2PA) and large 2PA cross-sections. | rsc.org |
| Tetracyanobutadiene Derivatives | Donor: 4-triphenylamino Acceptor: Tetracyanobutadiene (TCBD) | Tri-branched derivatives are the most active two-photon absorbers with effective cross-sections up to 350 GM at 900 nm. | anu.edu.au |
| Polymer-loaded AIE Nanoprobe | Crab-shaped donor-acceptor AIE probe | Large two-photon absorption cross section (δ = 1.22 × 10³ GM). | mdpi.com |
The development of high-performance n-type organic semiconductors has historically lagged behind their p-type counterparts, largely due to a scarcity of suitable electron-deficient building blocks. rsc.org Cyano-functionalized molecules are at the forefront of addressing this gap. The powerful electron-withdrawing nature of the cyano group is highly effective at lowering the energy levels of the Frontier Molecular Orbitals (FMOs), particularly the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net This is a critical requirement for efficient electron injection and transport in n-type materials.
The incorporation of cyano groups into conjugated molecules is a proven strategy for creating semiconductors used in organic thin-film transistors (OTFTs) and organic solar cells. rsc.org The 2-cyanoacrylamide moiety, with its intrinsic cyano group, serves as an excellent precursor for such materials. By chemically modifying and polymerizing structures containing this unit, researchers can develop organic and polymeric semiconductors with deep-lying LUMOs, enabling robust n-type electronic devices. rsc.org
Furthermore, the same push-pull electronic characteristics make 2-cyano-3-phenylacrylamide (B1607073) derivatives suitable for creating novel dyes. researchgate.net The intramolecular charge transfer within these molecules can be tuned by altering the substituents on the phenyl ring, allowing for the synthesis of dyes with specific absorption and emission properties for various applications. researchgate.net
| Application Area | Role of Cyano Group | Resulting Material/Property | Reference |
|---|---|---|---|
| n-type Organic Semiconductors | Strongly electron-deficient building block | Suppresses Frontier Molecular Orbitals (FMOs), leading to deep-lying LUMOs for efficient electron transport. | rsc.orgresearchgate.net |
| Novel Dyes | Acts as an electron-acceptor in a push-pull system | Allows for tuning of spectroscopic properties by modifying substituents; can lead to fluorescence. | researchgate.net |
Interdisciplinary Research Paradigms Utilizing Cyanoacrylamide Structures
The utility of the 2-cyanoacrylamide scaffold extends beyond traditional chemistry, fostering interdisciplinary research that merges organic synthesis, materials science, and biology. The diverse functionalities that can be derived from this core structure have made it a target in multiple scientific domains.
Medicinal Chemistry and Pharmacology: Numerous derivatives of 2-cyanoacrylamide have been synthesized and evaluated for a wide range of biological activities. These include potential anti-inflammatory nih.gov, anticancer researchgate.netnih.gov, and anti-infective agents. nih.gov For example, specific derivatives have been designed as reversible covalent inhibitors of kinases like TAK1, which is a target in cancer and inflammatory diseases. nih.govnih.gov
Materials Science and Physics: As discussed, the unique electronic properties of these compounds are central to the development of advanced materials. Research into organic semiconductors, optoelectronics, and nonlinear optics heavily utilizes principles of physics to characterize and optimize these materials for devices like transistors and sensors. rsc.orgrsc.org
Biophotonics and Bio-imaging: The development of molecules with high two-photon absorption cross-sections has direct implications for advanced microscopy and diagnostics. 2PA allows for deeper tissue penetration and higher resolution imaging compared to traditional one-photon fluorescence, opening up new possibilities for visualizing biological processes in real-time within living organisms. mdpi.com
This convergence of disciplines highlights the significance of the 2-cyanoacrylamide structure as a versatile platform. A single molecular framework can be the starting point for developing a new therapeutic agent, a component in a flexible electronic device, or a probe for high-resolution biological imaging, demonstrating its broad impact across the scientific landscape.
Future Research Directions and Unresolved Challenges in 2 Cyano 3 Diphenylamino Acrylamide Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of 2-cyanoacrylamide derivatives often relies on established methods like the Knoevenagel condensation. researchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide (B1669375), often in the presence of a basic catalyst. mdpi.com For instance, the synthesis of related compounds has been achieved by reacting N-phenyl-2-cyanoacetamide with an appropriate aldehyde in ethanol (B145695) with a piperidine (B6355638) catalyst. nih.gov
However, a significant challenge and a direction for future research is the development of more sustainable and atom-economical synthetic routes for 2-Cyano-3-(diphenylamino)acrylamide. This involves moving beyond traditional methods that may use stoichiometric amounts of reagents and generate significant waste. Future methodologies could explore:
Catalytic Approaches: Investigating novel catalysts that can facilitate the synthesis with higher efficiency and selectivity, minimizing byproducts.
Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or bio-derived solvents.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability. evitachem.com
The overarching goal is to design synthetic pathways that maximize the incorporation of starting materials into the final product, a key principle of green chemistry.
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The reactivity of 2-cyanoacrylamides is influenced by the presence of multiple functional groups, including the cyano, amide, and the carbon-carbon double bond, which can act as both an electron-withdrawing and an electron-donating group depending on the substituent. evitachem.com This complex electronic nature opens the door to a wide range of chemical transformations.
For this compound, the bulky diphenylamino group is expected to exert significant steric and electronic effects, potentially leading to unique reactivity not observed in other derivatives. Future research should focus on:
Nucleophilic Addition Reactions: Investigating the addition of various nucleophiles to the electron-deficient double bond.
Cycloaddition Reactions: Exploring the potential of the acrylamide (B121943) system to participate in cycloaddition reactions to construct novel heterocyclic frameworks.
Unconventional Transformations: Probing for novel rearrangements or multicomponent reactions that could lead to complex molecular architectures in a single step.
A thorough investigation of its reactivity will not only expand the fundamental understanding of this class of compounds but also provide access to new molecules with potentially valuable properties.
Advancements in Integrated Computational and Experimental Predictive Modeling for Chemical Design
The integration of computational chemistry with experimental work offers a powerful tool for accelerating the discovery and optimization of new molecules. For this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity, guiding experimental efforts.
Future research in this area should involve:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict molecular geometries, electronic properties, and spectroscopic signatures. Such calculations can also be used to study reaction mechanisms and predict the feasibility of different synthetic routes.
Molecular Docking and Dynamics: If a potential biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound, while molecular dynamics can simulate its behavior in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate structural features with specific activities, enabling the rational design of more potent or selective molecules.
The synergy between computational prediction and experimental validation will be crucial for the efficient design of novel materials and therapeutic agents based on the this compound scaffold.
Addressing Challenges Related to Scalability and Process Intensification for Practical Applications
For any chemical compound to have a real-world impact, its synthesis must be scalable to produce larger quantities efficiently and cost-effectively. The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed.
Key areas for future research include:
Process Optimization: Systematically studying the effects of reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and purity on a larger scale.
Purification Strategies: Developing efficient and scalable methods for purifying the final product, moving away from chromatography-based methods where possible.
Process Intensification: Exploring technologies like microreactors or other continuous processing equipment that can offer better heat and mass transfer, improved safety, and reduced footprint compared to traditional batch reactors.
Addressing these challenges is essential for translating the potential of this compound from a laboratory curiosity to a readily available chemical for further research and potential commercial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
